molecular formula C23H21N5O B2799210 1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide CAS No. 1396765-78-8

1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2799210
CAS No.: 1396765-78-8
M. Wt: 383.455
InChI Key: GLWJSUWZBOJGIX-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a pyrroloimidazole ring fused to a phenyl group, a pyrazole ring, and a carboxamide group. The presence of these functional groups and rings makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, are key components in a variety of functional molecules used in everyday applications . They have been associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to inhibit certain enzymes, modulate ion channels, or interact with receptors, leading to changes in cellular functions .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, they may affect pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level . These effects could potentially include changes in enzyme activity, alterations in ion channel function, modulation of receptor signaling, and impacts on cell proliferation and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrroloimidazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a substituted pyrrole with an imidazole derivative in the presence of a cyclizing agent.

    Attachment of the Phenyl Group: This step involves the coupling of the pyrroloimidazole ring with a phenyl group. This can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.

    Drug Discovery: The compound serves as a lead structure for the development of new drugs targeting specific enzymes or receptors.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar pyrrolo ring structure and exhibit various biological activities.

    Imidazole Derivatives: Compounds containing the imidazole ring are known for their antimicrobial and antifungal properties.

    Pyrazole Derivatives: These compounds are widely studied for their anti-inflammatory and analgesic activities.

Uniqueness

1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-27-20(14-19(26-27)16-7-3-2-4-8-16)23(29)25-18-10-5-9-17(13-18)21-15-24-22-11-6-12-28(21)22/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJSUWZBOJGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN=C5N4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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